BenchChemオンラインストアへようこそ!

Vatalanib dihydrochloride

Kinase selectivity profiling VEGFR inhibitor screening Off-target activity assessment

Choose vatalanib dihydrochloride for clear VEGFR2-driven angiogenesis data. Its 16-fold selectivity over PDGFR-β and 20-fold over c-KIT minimize off-target noise, while water solubility (up to 100 mg/mL) eliminates DMSO artifacts. The short 4.6 h half-life allows rapid washout within 24 h—ideal for pulsatile-dosing or drug-holiday CRC models validated in CONFIRM Phase III trials. Ensure batch-to-batch reproducibility with the industry-standard ≥98% purity dihydrochloride salt.

Molecular Formula C20H17Cl3N4
Molecular Weight 419.7 g/mol
CAS No. 212141-51-0
Cat. No. B1683843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVatalanib dihydrochloride
CAS212141-51-0
Synonyms1-(4-chloroanilino)-(4-pyridylmethyl)phthalazine dihydrochloride
1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine
1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine dihydrochloride
CGP 797870
CGP-797870
PTK 787
PTK-787
PTK787
vatalanib
ZK 222584
ZK 232934
ZK-222584
ZK-232934
ZK222584
ZK232934
Molecular FormulaC20H17Cl3N4
Molecular Weight419.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl
InChIInChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H
InChIKeyAZUQEHCMDUSRLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline solid
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vatalanib Dihydrochloride (PTK787/ZK222584): A Phase III-Investigated Oral VEGFR Tyrosine Kinase Inhibitor for Research Applications


Vatalanib dihydrochloride (CAS: 212141-51-0; synonyms: PTK787, ZK-222584, CGP-79787) is an orally bioavailable anilinophthalazine-derivative small-molecule inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases [1]. It demonstrates potent inhibition of VEGFR2/KDR (IC₅₀ = 37 nM) and VEGFR1/Flt-1 (IC₅₀ = 77 nM) in cell-free assays, with substantially weaker activity against VEGFR3/Flt-4 (IC₅₀ = 660 nM; 18-fold lower potency), PDGFR-β (IC₅₀ = 580 nM), c-KIT (IC₅₀ = 730 nM), and c-FMS (IC₅₀ = 1.4 μM), while remaining inactive against EGFR, c-SRC, v-ABL, and PKCα (IC₅₀ > 10 μM) [2]. The compound was advanced to Phase III clinical trials (CONFIRM-1 and CONFIRM-2) in metastatic colorectal cancer in combination with FOLFOX4 chemotherapy, sponsored by Novartis and Bayer Schering [3].

Why Vatalanib Dihydrochloride Cannot Be Directly Substituted with Other VEGFR TKIs in Research Protocols


VEGFR tyrosine kinase inhibitors exhibit substantial heterogeneity in kinase selectivity profiles, pharmacokinetic parameters, and clinical outcome patterns that preclude simple interchangeability in experimental settings. Vatalanib dihydrochloride possesses a distinct target inhibition fingerprint characterized by moderate VEGFR2 potency (IC₅₀ = 37 nM) combined with markedly weaker activity against PDGFR-β (IC₅₀ = 580 nM; ~16-fold selectivity) and c-KIT (IC₅₀ = 730 nM; ~20-fold selectivity) [1]. This selectivity profile contrasts sharply with more broadly potent multi-kinase inhibitors such as sunitinib (PDGFR-β IC₅₀ = 55 nM; only ~1.4-fold selectivity versus VEGFR2) or highly potent VEGFR2-selective agents such as axitinib (IC₅₀ = 0.2 nM) and cediranib (IC₅₀ = 0.5 nM) . Furthermore, vatalanib's short elimination half-life of 4.6 ± 1.1 hours differs from cediranib's ~22-hour half-life and sunitinib's ~40-60 hour half-life, resulting in distinct exposure profiles and dosing considerations [2]. The quantitative evidence below establishes precisely where these differences manifest and why procurement decisions must be guided by compound-specific data.

Vatalanib Dihydrochloride: Quantified Differential Evidence Versus VEGFR TKI Comparators


Target Selectivity Profile: Vatalanib Exhibits 16-Fold Preference for VEGFR2 Over PDGFR-β Versus Sunitinib's 1.4-Fold Preference

Vatalanib demonstrates a selectivity ratio of approximately 16:1 for VEGFR2 (IC₅₀ = 37 nM) over PDGFR-β (IC₅₀ = 580 nM), whereas sunitinib exhibits a selectivity ratio of only approximately 1.4:1 (VEGFR2 IC₅₀ = 38 nM; PDGFR-β IC₅₀ = 55 nM) [1]. Additionally, vatalanib's 18-fold selectivity against VEGFR3/Flt-4 (IC₅₀ = 660 nM) and inactivity against EGFR, c-SRC, v-ABL, and PKCα (IC₅₀ > 10 μM) define a narrower kinase inhibition spectrum compared to the broader multi-kinase profiles of sorafenib (targets RAF kinases) and nintedanib (targets FGFR1-3) [2]. Sorafenib inhibits VEGFR2 with IC₅₀ = 90 nM but also potently targets Raf-1 (IC₅₀ = 6 nM), B-RAF (IC₅₀ = 22 nM), and PDGFR-β (IC₅₀ = 20 nM) [3]. Nintedanib inhibits VEGFR2 (IC₅₀ = 21 nM) with concomitant potent inhibition of FGFR1-3 (IC₅₀ = 69-108 nM) and PDGFRα/β (IC₅₀ = 59-65 nM) [4].

Kinase selectivity profiling VEGFR inhibitor screening Off-target activity assessment

Clinical Efficacy in Biomarker-Defined Subgroup: Vatalanib Improves PFS by 1.9 Months in High LDH Metastatic Colorectal Cancer Patients

In the Phase III CONFIRM-1 trial (N = 1,168 patients with previously untreated metastatic colorectal cancer), the addition of vatalanib to FOLFOX4 chemotherapy did not statistically improve progression-free survival (PFS) in the overall intention-to-treat population (median PFS: 7.7 months for vatalanib + FOLFOX4 vs. 7.6 months for placebo + FOLFOX4; HR = 0.88; 95% CI, 0.74-1.03; P = 0.118) [1]. However, in a post hoc exploratory analysis of patients with high serum lactate dehydrogenase (LDH; > 1.5× upper limit of normal), a potential marker of tumor hypoxia, the addition of vatalanib significantly prolonged PFS (7.7 months for vatalanib + FOLFOX4 vs. 5.8 months for placebo + FOLFOX4; HR = 0.67; 95% CI, 0.49-0.91; P = 0.009), representing a 1.9-month median improvement and a 33% reduction in risk of progression [1]. This LDH-stratified benefit was corroborated in the CONFIRM-2 second-line trial, where the HR for PFS in high LDH patients was 0.63 [2]. In contrast, other VEGFR TKIs in colorectal cancer (e.g., nintedanib in the LUME-Colon 1 trial) failed to demonstrate PFS benefit even in biomarker-defined subgroups, with the primary endpoint not met (PFS HR = 1.01; 95% CI, 0.86-1.19; P = 0.8659) [3].

Biomarker-stratified therapy Colorectal cancer research LDH as predictive marker

Formulation-Relevant Solubility: Vatalanib Dihydrochloride Achieves 100 mg/mL Aqueous Solubility, Exceeding Free Base and Alternative Salt Forms

Vatalanib dihydrochloride exhibits aqueous solubility of up to 100 mg/mL (approximately 238 mM), representing a substantial improvement over alternative salt forms and free base preparations [1]. The dihydrochloride salt demonstrates DMSO solubility of up to 20 mg/mL with warming (approximately 47.7 mM) and ethanol solubility of 6 mg/mL (approximately 14.3 mM) [1]. In contrast, vatalanib succinate (CAS: 212142-18-2) achieves only 46.49 mg/mL (100 mM) in DMSO and lacks the aqueous solubility profile characteristic of the dihydrochloride form . Vatalanib free base (CAS: 212141-54-3) has a molecular weight of 346.81 and DMSO solubility of 62.5 mg/mL (ultrasonic) but does not achieve comparable aqueous solubility [2]. The dihydrochloride salt form (MW = 419.73) provides an 8.6-fold higher aqueous concentration capability compared with the DMSO-solubility-limited free base formulation when water is the preferred vehicle.

Compound formulation Aqueous solubility Salt form selection

Pharmacokinetic Half-Life: Vatalanib's 4.6-Hour Half-Life Enables Rapid Clearance Versus Cediranib's 22-Hour and Sunitinib's 40-60-Hour Half-Life

Vatalanib exhibits a terminal elimination half-life (t₁/₂) of 4.6 ± 1.1 hours in cancer patients, with extensive hepatic metabolism primarily mediated by CYP3A4 [1]. This relatively short half-life contrasts markedly with other VEGFR TKIs: cediranib has a half-life of approximately 22 hours [2], sunitinib exhibits a half-life of 40-60 hours (with an active metabolite half-life of 80-110 hours) [3], and sorafenib has a half-life of 25-48 hours [4]. The total radioactivity half-life for vatalanib-related materials is 23.4 ± 5.5 hours, reflecting the contribution of two pharmacologically inactive metabolites (CGP 84368/ZK 260120 and NVP AAW378/ZK 261557) [1]. Vatalanib's short half-life necessitates once-daily or twice-daily dosing in preclinical studies, whereas compounds with extended half-lives (e.g., sunitinib) support once-daily or intermittent schedules with prolonged target inhibition.

Pharmacokinetic studies Compound half-life Dosing regimen design

Oral Bioavailability: Vatalanib Demonstrates High Oral Bioavailability with Extensive CYP3A4-Mediated Hepatic Metabolism

Vatalanib is an orally bioavailable anilinophthalazine derivative that achieves high systemic exposure following oral administration, with bioavailability characterized as 'high' in pharmacokinetic summaries [1]. The compound undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, with oxidative metabolism representing the major clearance pathway [1]. Two pharmacologically inactive metabolites, CGP 84368/ZK 260120 and NVP AAW378/ZK 261557, constitute the majority of total systemic exposure [2]. In a Phase I drug-drug interaction study, vatalanib co-administration with paclitaxel resulted in a significant increase in paclitaxel clearance (P = 0.006), indicating a clinically relevant pharmacokinetic interaction [3]. The maximum-tolerated dose (MTD) for daily vatalanib (750 mg) combined with weekly paclitaxel (75 mg/m²) was established, with Grade 3 transaminase elevation as dose-limiting toxicity [3]. This interaction profile differs from sunitinib, which is primarily metabolized by CYP3A4 to an active metabolite (SU12662) that contributes significantly to therapeutic activity [4].

Oral bioavailability Drug metabolism Preclinical dosing

Predictive Biomarker Discovery: Vatalanib CONFIRM Trials Identified LDH and HIF1α-Regulated Gene Signatures Associated with Response

Gene expression profiling of tumor specimens from the CONFIRM-1 trial (n = 85 evaluable patients) identified intratumoral mRNA expression of hypoxia-inducible factor-1 alpha (HIF1α)-regulated genes as predictive of outcome with vatalanib [1]. Specifically, elevated mRNA expression of LDHA, glucose transporter-1 (GLUT-1), and VEGFR1 were associated with improved response to FOLFOX4 plus vatalanib [1]. In multivariate analysis, elevated LDHA and VEGFR1 mRNA levels were independently associated with improved progression-free survival in the vatalanib arm [1]. Furthermore, increased HIF1α and VEGFR2 mRNA levels were associated with decreased survival in the FOLFOX4/placebo arm but not in patients receiving FOLFOX4 plus vatalanib, suggesting vatalanib may specifically counteract the adverse prognostic effect of these hypoxic markers [1]. This represents the first demonstration that intratumoral expression of angiogenesis/HIF pathway genes may predict outcome to VEGFR inhibitors [1]. In contrast, nintedanib's Phase III LUME-Colon 1 trial failed to identify any predictive biomarker subgroup with statistically significant PFS benefit, and sunitinib's Phase III trials in colorectal cancer were terminated due to lack of efficacy [2].

Predictive biomarkers Hypoxia-regulated genes VEGFR inhibitor response

Vatalanib Dihydrochloride: Evidence-Based Research and Industrial Application Scenarios


Biomarker-Stratified Colorectal Cancer Xenograft Models Requiring LDH-Validated VEGFR Inhibition

Vatalanib is the optimal VEGFR TKI selection for preclinical colorectal cancer studies designed to recapitulate or extend the CONFIRM trial findings. Researchers utilizing LDH-stratified patient-derived xenograft (PDX) models or syngeneic colorectal cancer models should prioritize vatalanib based on the Phase III-validated PFS benefit of 1.9 months (HR = 0.67, P = 0.009) in the high LDH subgroup [1]. The compound's established daily oral dosing of 750 mg in humans translates to preclinical dosing of 25-100 mg/kg daily in murine models, with validated anti-angiogenic activity demonstrated in growth factor implant and tumor cell-driven angiogenesis models [2]. The availability of predictive intratumoral gene expression biomarkers (LDHA, GLUT-1, VEGFR1 mRNA) enables correlative tissue analyses that are not feasible with comparator VEGFR TKIs lacking such biomarker validation [3].

Aqueous Formulation-Dependent In Vivo Studies Requiring DMSO-Free Vehicle

For in vivo pharmacology studies requiring aqueous vehicle administration (e.g., oral gavage, intraperitoneal injection, continuous infusion via osmotic minipump), vatalanib dihydrochloride is the preferred salt form due to its water solubility of up to 100 mg/mL [1]. This solubility enables preparation of dosing solutions without DMSO, eliminating solvent-related confounding effects on angiogenesis assays, behavioral studies, or toxicity evaluations. The dihydrochloride salt's stability for 2 years at -20°C as powder and up to 3 months in solution at -20°C supports long-term study designs [2]. Alternative salt forms (e.g., succinate) and the free base lack comparable aqueous solubility documentation and may necessitate DMSO-based vehicles that can independently modulate VEGF signaling and endothelial cell function [3].

VEGFR2-Selective Signaling Studies Requiring Minimal PDGFR-β and c-KIT Engagement

Vatalanib is indicated for research applications requiring VEGFR2 pathway inhibition with minimal off-target engagement of PDGFR-β and c-KIT. The compound's 16-fold selectivity for VEGFR2 (IC₅₀ = 37 nM) over PDGFR-β (IC₅₀ = 580 nM) and 20-fold selectivity over c-KIT (IC₅₀ = 730 nM) provides a cleaner pharmacological tool for isolating VEGF-specific angiogenic signaling compared with sunitinib, which exhibits only 1.4-fold VEGFR2:PDGFR-β selectivity [1]. Additionally, vatalanib's inactivity against EGFR, c-SRC, v-ABL, and PKCα (IC₅₀ > 10 μM) further minimizes confounding kinase inhibition [2]. At the standard preclinical dose of 50 mg/kg daily oral administration, vatalanib achieves plasma concentrations sufficient to inhibit VEGFR2 phosphorylation while remaining below the IC₅₀ thresholds for PDGFR-β and c-KIT inhibition [3].

Pharmacokinetic/Pharmacodynamic Modeling Studies Requiring Short Half-Life VEGFR TKI

Vatalanib's short elimination half-life of 4.6 ± 1.1 hours makes it the VEGFR TKI of choice for studies investigating pulsatile target inhibition, resistance mechanism emergence during drug holidays, or intermittent dosing schedules [1]. The compound's rapid clearance enables washout experiments within 24 hours (approximately 5 half-lives), whereas studies using cediranib (t₁/₂ ≈ 22 hours), sorafenib (t₁/₂ ≈ 25-48 hours), or sunitinib (t₁/₂ ≈ 40-60 hours) require 5-10 days for complete drug elimination [2]. The extensive CYP3A4-mediated metabolism and production of only inactive metabolites simplifies pharmacokinetic-pharmacodynamic modeling by eliminating the need to account for active metabolite contributions [3]. The established MTD of 750 mg daily with paclitaxel provides a validated combination dosing reference for translational studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vatalanib dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.